molecular formula C7H7BrN2O2 B1354906 4-Bromo-2-methyl-5-nitroaniline CAS No. 71785-48-3

4-Bromo-2-methyl-5-nitroaniline

Cat. No.: B1354906
CAS No.: 71785-48-3
M. Wt: 231.05 g/mol
InChI Key: VNSOWZDCHBKTGR-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-5-nitroaniline is an organic compound with the molecular formula C7H7BrN2O2 It is a derivative of aniline, featuring a bromine atom, a methyl group, and a nitro group attached to the benzene ring

Biochemical Analysis

Biochemical Properties

4-Bromo-2-methyl-5-nitroaniline plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The interaction between this compound and these enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, potentially leading to oxidative stress and cellular damage .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In some cell types, it has been shown to induce apoptosis, a process of programmed cell death, by activating caspase enzymes. Additionally, this compound can influence cell signaling pathways, such as the MAPK/ERK pathway, leading to changes in gene expression and cellular metabolism . These effects highlight the compound’s potential as a tool for studying cellular responses to stress and damage.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity. For example, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and regulation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to alterations in cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or high temperatures. Over extended periods, the degradation products of this compound may accumulate, potentially leading to different biological effects compared to the parent compound . Long-term studies have shown that prolonged exposure to this compound can result in sustained oxidative stress and chronic cellular damage.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may have minimal effects, while higher doses can lead to significant toxicity. Studies have shown that high doses of this compound can cause liver and kidney damage in animal models, indicating a threshold effect for toxicity . Additionally, chronic exposure to high doses can result in adverse effects on the nervous system and other organs.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of different metabolites in the cell . The compound’s metabolism can also influence its biological activity and toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on the concentration and the presence of specific transporters. Once inside the cell, this compound can bind to proteins and other biomolecules, influencing its localization and accumulation . The compound’s distribution within tissues can also be affected by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound has been found to localize in the cytoplasm and the nucleus, where it can interact with various cellular components. In the cytoplasm, this compound can bind to cytosolic proteins and enzymes, affecting their activity. In the nucleus, it can interact with DNA and transcription factors, influencing gene expression . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methyl-5-nitroaniline typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methyl-5-nitroaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Products depend on the nucleophile used.

    Reduction: 4-Bromo-2-methyl-5-aminoaniline.

    Oxidation: 4-Bromo-2-carboxy-5-nitroaniline.

Scientific Research Applications

4-Bromo-2-methyl-5-nitroaniline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-methyl-5-nitroaniline is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific synthetic and research applications.

Properties

IUPAC Name

4-bromo-2-methyl-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-4-2-5(8)7(10(11)12)3-6(4)9/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSOWZDCHBKTGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80565107
Record name 4-Bromo-2-methyl-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71785-48-3
Record name 4-Bromo-2-methyl-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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